An In-depth Technical Guide to 2'-Deoxyinosine Triphosphate (dITP): Structure, Metabolism, and Applications
An In-depth Technical Guide to 2'-Deoxyinosine Triphosphate (dITP): Structure, Metabolism, and Applications
Introduction
In the intricate world of cellular metabolism and nucleic acid dynamics, 2'-Deoxyinosine triphosphate (dITP) emerges as a significant, albeit often overlooked, purine nucleotide. While not one of the canonical building blocks of DNA, its transient existence and structural ambiguity endow it with a potent biological activity that is both a threat to genomic integrity and a powerful tool for scientific innovation. This guide provides a comprehensive technical overview of dITP, from its core chemical structure to its metabolic regulation and its strategic applications in molecular biology and drug development. Designed for researchers, scientists, and professionals in drug discovery, this document synthesizes foundational knowledge with field-proven insights to illuminate the multifaceted nature of dITP.
The Core Structure and Chemical Identity of 2'-Deoxyinosine Triphosphate
At its heart, dITP is a purine 2'-deoxyribonucleoside triphosphate.[1][2] Its structure is a composite of three distinct chemical moieties, each contributing to its overall function and reactivity.
-
The Hypoxanthine Base: Unlike the canonical purines, adenine (A) and guanine (G), dITP contains the nucleobase hypoxanthine (6-oxopurine). Hypoxanthine is structurally similar to guanine, lacking the exocyclic amino group at the C2 position. This structural mimicry is the basis for its behavior as a dGTP analogue during DNA synthesis.[2]
-
The 2'-Deoxyribose Sugar: The sugar component is a 2'-deoxy-D-ribofuranose ring. The absence of a hydroxyl group at the 2' position is the defining feature that classifies it as a deoxyribonucleotide, earmarking it for incorporation into DNA rather than RNA.[3]
-
The Triphosphate Group: A linear chain of three phosphate groups is attached to the 5' carbon of the deoxyribose sugar. This high-energy triphosphate tail is crucial for its role as a substrate for DNA polymerases, providing the necessary energy for phosphodiester bond formation during DNA replication.[3]
The systematic IUPAC name for dITP is {[hydroxy({[hydroxy({[(2R,3S,5R)-3-hydroxy-5-(6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy})phosphoryl]oxy})phosphoryl]oxy}phosphonic acid.[2]
Physicochemical Properties
A summary of the key physicochemical properties of dITP is presented below. These values are critical for experimental design, particularly in analytical chemistry and biochemical assays.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅N₄O₁₃P₃ | [4] |
| Molecular Weight | 492.10 g/mol (free acid) | [4] |
| CAS Number | 16595-02-1 | [4] |
| Formal Charge | -4 (at physiological pH) | N/A |
| Appearance | Typically supplied as a white solid or an aqueous solution (sodium salt) | [5] |
| Solubility | Highly soluble in water and aqueous buffers | [5] |
Cellular Biosynthesis and Metabolic Regulation
The cellular concentration of dITP is a result of a delicate balance between its synthesis and its degradation. Unchecked accumulation of dITP is cytotoxic and mutagenic, necessitating a robust regulatory network to maintain it at very low levels.[2]
Biosynthetic Pathways
dITP is not synthesized de novo as a primary building block for DNA. Instead, it arises from two main pathways:
-
Deamination of 2'-Deoxyadenosine Triphosphate (dATP): The primary route for dITP formation is the hydrolytic deamination of dATP. This reaction, which can occur slowly and non-enzymatically, converts the 6-amino group of adenine to a 6-keto group, yielding hypoxanthine.[2]
-
Phosphorylation of 2'-Deoxyinosine Diphosphate (dIDP): dITP can also be formed through the phosphorylation of dIDP by nucleoside diphosphate kinases (NDPKs), which transfer the gamma-phosphate from a donor triphosphate, typically ATP.[2]
The ITPase Surveillance Mechanism
The principal enzyme responsible for preventing the accumulation of dITP is Inosine Triphosphate Pyrophosphatase (ITPase) , encoded by the ITPA gene.[6][7] ITPase is a crucial "nucleotide pool sanitizer" that efficiently hydrolyzes dITP (and its ribo-counterpart, ITP) into 2'-deoxyinosine monophosphate (dIMP) and inorganic pyrophosphate (PPi).[7][8]
This enzymatic action is highly efficient and serves as a critical surveillance mechanism to protect the integrity of the genome. The importance of ITPase is underscored by the severe pathologies observed in individuals with ITPA deficiency, which can range from adverse drug reactions to severe infantile encephalopathy, highlighting the toxic potential of endogenous ITP and dITP accumulation.[6][8][9]
The diagram below illustrates the central role of ITPase in managing cellular dITP levels.
Caption: Metabolic pathways of dITP synthesis and degradation.
Biological Significance: The Mutagenic Potential of dITP
The biological relevance of dITP is intrinsically linked to its mutagenicity. When cellular surveillance by ITPase is overwhelmed or deficient, elevated dITP levels provide a substrate that can be mistakenly incorporated into the genome by DNA polymerases during replication.[2]
Mechanism of Incorporation
The hypoxanthine base of dITP is a structural analog of guanine. During DNA synthesis, it preferentially forms a Watson-Crick-like base pair with cytosine (C).[1] Consequently, DNA polymerases often misinterpret dITP as dGTP and incorporate it opposite a template cytosine.[2] While this initial incorporation is not itself a mutation, it creates a dI:C base pair in the newly synthesized strand.
Induction of AT→GC Transitions
The mutagenic event occurs in the subsequent round of DNA replication. When the strand containing inosine (I) serves as a template, DNA polymerase reads the inosine as guanine and correctly inserts a cytosine opposite it. The net result over two rounds of replication is the conversion of an original A:T base pair to a G:C base pair, a mutation known as a transition.
The structural basis for the mutagenic potential of dITP has been elucidated through crystallographic studies, which show how factors like base pair geometry in the polymerase active site and base tautomerization influence the efficiency of its incorporation opposite different template bases.[1]
Caption: Mutagenic pathway of dITP incorporation leading to an AT→GC transition.
Applications in Research and Drug Development
The inherent mutagenicity of dITP, a liability in vivo, has been ingeniously repurposed as a valuable asset in the laboratory. It serves as a key reagent for inducing random mutations, a cornerstone of directed evolution and protein engineering.
Error-Prone PCR (epPCR) for Directed Evolution
Directed evolution accelerates the natural process of evolution in a test tube to engineer proteins or nucleic acids with desired properties. A critical first step is the generation of a diverse library of genetic variants, which is often achieved using error-prone PCR (epPCR).[10]
dITP is used as a "mutagenic nucleotide analog" in epPCR.[11] By including dITP in the PCR reaction mixture along with the four canonical dNTPs, it is randomly incorporated into the amplifying DNA. The ambiguous base-pairing of the resulting inosine-containing templates in subsequent cycles leads to the introduction of mutations throughout the gene of interest.[12][13]
Causality in Experimental Design:
The choice to use dITP in epPCR is driven by the need to introduce mutations at a controlled rate. The frequency of mutations can be fine-tuned by adjusting the concentration of dITP relative to the canonical dNTPs. This allows researchers to control the "mutational load," avoiding the extremes of either too few mutations to generate diversity or so many mutations that protein function is completely lost.[10][14]
Experimental Protocol: Random Mutagenesis using dITP
This protocol provides a framework for generating a mutant library of a target gene using dITP-based error-prone PCR.
Self-Validating System: This protocol includes a second "clean-up" PCR step. This is essential to remove the dITP from the final DNA products and replace it with canonical bases, ensuring that the final library consists of standard DNA that can be efficiently cloned and expressed.
Step-by-Step Methodology:
-
Reaction Setup (Mutagenic PCR):
-
Assemble the PCR reaction in a thin-walled PCR tube on ice.
-
Template DNA: 1-10 ng of plasmid containing the gene of interest.
-
Forward & Reverse Primers: 0.5 µM each.
-
Standard dNTPs (dATP, dCTP, dGTP, dTTP): 200 µM each.
-
dITP Solution: Add to a final concentration of 20-200 µM. The concentration should be optimized based on the desired mutation frequency.
-
Taq DNA Polymerase Buffer (with MgCl₂): 1X.
-
Taq DNA Polymerase: 1-2.5 units.
-
Nuclease-Free Water: To a final volume of 50 µL.
-
-
Thermal Cycling (Mutagenic PCR):
-
Initial Denaturation: 95°C for 2 minutes.
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5 minutes.
-
Hold: 4°C.
-
-
Purification of Mutagenic PCR Product:
-
Analyze 5 µL of the PCR product on a 1% agarose gel to confirm amplification.
-
Purify the remaining product using a commercial PCR purification kit to remove primers, dNTPs, and dITP.
-
-
Reaction Setup (Clean-up PCR):
-
Use 1-2 µL of the purified mutagenic product as the template.
-
Assemble a new 50 µL PCR reaction using a high-fidelity DNA polymerase.
-
Crucially, use only the four standard dNTPs (dATP, dCTP, dGTP, dTTP) at 200 µM each. Do NOT add dITP.
-
-
Thermal Cycling (Clean-up PCR):
-
Perform 15-20 cycles using the same thermal profile as the mutagenic PCR, but with the high-fidelity polymerase.
-
-
Final Steps:
-
Purify the final PCR product.
-
Proceed with downstream applications such as cloning into an expression vector, transformation, and screening of the mutant library for the desired phenotype.
-
Relevance in Drug Development
-
Protein Engineering: By facilitating directed evolution, dITP-mutagenesis is instrumental in developing novel biotherapeutics. It allows for the optimization of antibodies, enzymes, and other protein-based drugs for enhanced stability, affinity, or novel functions.
-
Antiviral and Anticancer Research: Nucleotide metabolism is a frequent target for antiviral and anticancer drugs. Understanding the pathways that handle non-canonical nucleotides like dITP is crucial. The enzyme ITPase, which degrades dITP, is also known to metabolize thiopurine drugs (e.g., azathioprine), and genetic variations in the ITPA gene can predict patient sensitivity and adverse reactions to these therapies.[8][9] This makes the dITP metabolic pathway a key area of study in pharmacogenomics.
Analytical Methodologies
Accurate quantification of dITP in biological matrices or in vitro reactions is essential for both metabolic studies and for quality control in mutagenesis experiments. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this application.
Protocol: Quantification of dITP by HPLC-MS/MS
This protocol outlines a general procedure for the analysis of dITP.
Step-by-Step Methodology:
-
Sample Preparation (from cell extracts):
-
Harvest cells and perform a cold solvent extraction (e.g., with 60% methanol) to quench metabolic activity and precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant containing the soluble metabolites, including dITP.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 5 mM ammonium acetate in water).
-
-
HPLC Separation:
-
Column: A reverse-phase C18 column suitable for polar analytes is typically used.
-
Mobile Phase A: An aqueous buffer, such as 5 mM ammonium acetate or ammonium formate, pH-adjusted.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A shallow gradient from 0% B to ~30% B over 10-15 minutes is often sufficient to elute dITP and separate it from other nucleotides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting the negatively charged phosphate groups of dITP.
-
Detection Method: Multiple Reaction Monitoring (MRM) provides the highest sensitivity and specificity.
-
MRM Transitions:
-
Parent Ion (Q1): The mass-to-charge ratio (m/z) of the dITP parent ion [M-H]⁻, which is approximately 491.0.
-
Fragment Ions (Q3): Monitor characteristic fragment ions, such as the loss of pyrophosphate ([M-H-178]⁻ → m/z ~313.0) or the dIMP fragment ([dIMP-H]⁻ → m/z ~331.0).
-
-
Quantification: Generate a standard curve using a pure dITP standard of known concentrations to quantify the amount of dITP in the unknown samples.
-
Conclusion
2'-Deoxyinosine triphosphate occupies a unique niche in molecular biology. As a product of dATP deamination, it poses a constant mutagenic threat that is vigilantly managed by the cellular enzyme ITPase. This inherent threat, however, has been transformed into a powerful laboratory technique, enabling researchers to accelerate evolution and engineer novel biological functions. For scientists and drug development professionals, a deep understanding of dITP's structure, metabolism, and dual role as both a mutagen and a tool is essential for both safeguarding genomic integrity and for harnessing its potential to innovate in the fields of biotechnology and medicine.
References
-
NuBlocks. (n.d.). 2′-Deoxyinosine-5′-Triphosphate (dITP). Retrieved from [Link]
-
Averill, A. M., & Jung, H. (2023). Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity. Biochemical Journal, 480(17), 1239–1254. Available at: [Link]
-
Prakash, A., et al. (2021). Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β. Biochemistry, 60(4), 324–334. Available at: [Link]
-
Wilson, D. S., & Keefe, A. D. (2001). Generating Mutant Libraries Using Error-Prone PCR. Springer Nature Experiments. Available at: [Link]
-
Kuipers, O. P. (1996). Random Mutagenesis by Using Mixtures of dNTP and dITP in PCR. Springer Nature Experiments. Available at: [Link]
-
iDEC Resources Wiki. (n.d.). Error-prone PCR. Retrieved from [Link]
-
Sakumi, K., et al. (2010). Metabolic pathways for the synthesis of ITP and dITP. ResearchGate. Available at: [Link]
-
Human Metabolome Database. (2006). 2'-Deoxyinosine triphosphate (HMDB0003537). Retrieved from [Link]
-
PubChem. (n.d.). 2'-Deoxyinosine 5'-triphosphate trisodium salt. Retrieved from [Link]
-
ChemBK. (n.d.). 2'-Deoxyinosine-5'-triphosphate, sodium salt solution. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Nucleotides for Mutagenesis. Retrieved from [Link]
-
Pavlov, Y. I., et al. (2016). ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 779, 16-27. Available at: [Link]
-
Burgis, N. E. (2016). Pathways for drug bioactivation and drug degradation by ITPase. ResearchGate. Available at: [Link]
-
Waisertreiger, I. S., et al. (2012). Base-analog DNA cycle. ResearchGate. Available at: [Link]
-
Fenton, C., et al. (2002). Generation of a random mutagenesis library using two-step Mn–dITP error. ResearchGate. Available at: [Link]
-
Averill, A. M., & Jung, H. (2022). Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest. International Journal of Molecular Sciences, 23(24), 15998. Available at: [Link]
-
Wikipedia. (n.d.). Protein engineering. Retrieved from [Link]
-
Zhao, L., et al. (2023). Cancer treatment-induced thrombocytopenia: diagnosis, mechanisms and management. Frontiers in Immunology, 14, 1275988. Available at: [Link]
-
Zhao, L., et al. (2023). Cancer treatment-induced thrombocytopenia: diagnosis, mechanisms and management. PubMed. Available at: [Link]
-
Jena Bioscience. (n.d.). dPTP, Nucleotides for Random Mutagenesis. Retrieved from [Link]
-
Zamzami, M. A. (2022). Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies. Cells, 11(3), 384. Available at: [Link]
-
Cirino, P. C., et al. (2010). Random Mutagenesis by Error-Prone PCR. In Vitro Mutagenesis Protocols, 107-118. Available at: [Link]
-
Wang, J., & Zhuang, X. (2019). Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. Biochemistry, 58(4), 235–244. Available at: [Link]
-
Zamzami, M. A. (2022). Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies. MDPI. Available at: [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. hmdb.ca [hmdb.ca]
- 3. CAS 16595-02-1: dITP | CymitQuimica [cymitquimica.com]
- 4. nublocks.com [nublocks.com]
- 5. chembk.com [chembk.com]
- 6. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Generating Mutant Libraries Using Error-Prone PCR | Springer Nature Experiments [experiments.springernature.com]
- 11. Nucleotides for Mutagenesis - Jena Bioscience [jenabioscience.com]
- 12. Random Mutagenesis by Using Mixtures of dNTP and dITP in PCR | Springer Nature Experiments [experiments.springernature.com]
- 13. Error-prone PCR - iDEC Resources Wiki [wiki.idec.io]
- 14. Protein engineering - Wikipedia [en.wikipedia.org]
